

Physical appearance and crystalline form of 2,4-Diaminophenol dihydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Diaminophenol
dihydrochloride

Cat. No.: B048997

[Get Quote](#)

In-Depth Technical Guide: 2,4-Diaminophenol Dihydrochloride

Core Topic: Physical Appearance and Crystalline Form

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diaminophenol dihydrochloride is a salt of 2,4-diaminophenol, an organic compound that has historical and current applications in various fields, including as a developing agent in black and white photography and as an intermediate in the synthesis of dyes and pharmaceuticals.^[1] A thorough understanding of its physical and crystalline properties is essential for its handling, formulation, and quality control in research and development settings. This technical guide provides a comprehensive overview of the known physical appearance and discusses the characterization of the crystalline form of **2,4-Diaminophenol dihydrochloride**.

Physical Appearance

2,4-Diaminophenol dihydrochloride is a crystalline solid at room temperature.^[1] The reported coloration of the compound varies, likely depending on its purity and the presence of

any degradation products. It is crucial for researchers to document the appearance of the material they are working with as part of their experimental records.

The compound is generally described as existing in the following forms:

- Crystalline Powder: This is the most common description, with a texture ranging from fine to granular.[1][2]
- Crystals: Individual crystals may also be observed.[3]
- Chunks: Larger agglomerates of the crystalline material can also occur.

The color of **2,4-Diaminophenol dihydrochloride** has been reported with significant variability, including:

- White to off-white[1]
- Grayish-white
- Gray-beige
- Beige to gray-green[2]
- Pale yellow to brownish[1]
- Brown to pale brown to grey

This variability in color underscores the importance of sourcing the compound from reputable suppliers with clear specifications and of implementing proper storage conditions to prevent degradation, as it is known to be sensitive to heat and light.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of **2,4-Diaminophenol dihydrochloride**.

Property	Value	Reference(s)
Molecular Formula	$C_6H_8N_2O \cdot 2HCl$	
Molecular Weight	197.07 g/mol	[3]
Melting Point	Decomposes at approximately 222 °C	[3]
Solubility in Water	27.5 g/100 mL (at 15 °C)	[2]
pH	1-2 (50g/l, H ₂ O, 20°C)	[2]

Crystalline Form

While **2,4-Diaminophenol dihydrochloride** is known to be a crystalline solid, detailed crystallographic data, such as its crystal system, space group, and unit cell dimensions, are not readily available in publicly accessible databases based on extensive searches. The determination of these parameters requires specialized analytical techniques, primarily single-crystal X-ray diffraction.

In the absence of specific data for **2,4-Diaminophenol dihydrochloride**, this section outlines the general importance and methods for characterizing the crystalline form of a pharmaceutical compound.

Polymorphism: It is plausible that **2,4-Diaminophenol dihydrochloride** could exist in different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties, including solubility, stability, and melting point. Identifying and controlling polymorphism is a critical aspect of drug development.

Amorphous Form: Besides crystalline forms, the compound could potentially exist in an amorphous state, which lacks a long-range ordered molecular structure. The amorphous form typically exhibits higher solubility but lower stability compared to its crystalline counterparts.

Experimental Protocols

The following are detailed methodologies for the characterization of the physical appearance and crystalline form of a compound like **2,4-Diaminophenol dihydrochloride**.

Visual Inspection and Microscopy

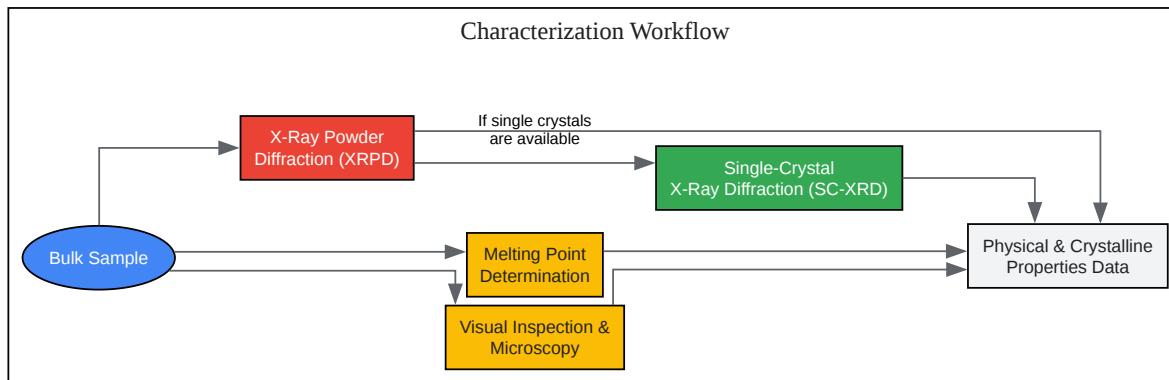
- Objective: To determine the macroscopic and microscopic appearance of the compound.
- Methodology:
 - Macroscopic Examination: Visually inspect the bulk powder for color, homogeneity, and the presence of any agglomerates. Record observations under controlled lighting conditions.
 - Microscopy: Place a small amount of the powder on a microscope slide. Disperse the particles in a suitable, non-dissolving liquid (e.g., mineral oil). Observe the sample under a polarized light microscope.
 - Analysis: Record the particle morphology (e.g., needles, plates, prisms), size distribution, and birefringence.

Melting Point Determination

- Objective: To determine the melting point or decomposition temperature of the compound.
- Methodology:
 - Load a small, finely powdered sample into a capillary tube.
 - Place the capillary tube in a calibrated melting point apparatus.
 - Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
 - Record the temperature range from the onset of melting to the complete liquefaction of the sample. For compounds that decompose, the temperature at which decomposition begins is noted.

X-Ray Powder Diffraction (XRPD)

- Objective: To obtain a diffraction pattern characteristic of the crystalline form(s) present in the bulk sample.
- Methodology:


- Finely grind the sample to a homogenous powder using a mortar and pestle.
- Mount the powdered sample in a sample holder.
- Place the sample holder in the X-ray diffractometer.
- Acquire the diffraction pattern over a specific range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically $\text{Cu K}\alpha$).
- Analysis: The resulting diffractogram, a plot of intensity versus 2θ , serves as a fingerprint for the crystalline phase. The positions and relative intensities of the diffraction peaks can be used to identify the crystalline form and detect the presence of different polymorphs.

Single-Crystal X-Ray Diffraction (SC-XRD)

- Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, including the unit cell dimensions, space group, and atomic coordinates.
- Methodology:
 - Grow single crystals of suitable size and quality from a solution by slow evaporation, cooling, or vapor diffusion.
 - Mount a single crystal on a goniometer head.
 - Position the crystal in a single-crystal X-ray diffractometer.
 - Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
 - Analysis: Process the diffraction data to solve and refine the crystal structure. This provides definitive information about the crystalline form.

Visualization

The following diagrams illustrate the logical workflow for the characterization of the physical and crystalline properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical and Crystalline Characterization.

This guide provides a summary of the currently available information on the physical appearance of **2,4-Diaminophenol dihydrochloride** and outlines the standard methodologies for its comprehensive characterization. The lack of detailed public data on its crystalline form highlights an opportunity for further research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Research Portal [iro.uiowa.edu]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- To cite this document: BenchChem. [Physical appearance and crystalline form of 2,4-Diaminophenol dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/documents/physical-appearance-and-crystalline-form-of-24-diaminophenol-dihydrochloride.pdf](#)

[<https://www.benchchem.com/product/b048997#physical-appearance-and-crystalline-form-of-2-4-diaminophenol-dihydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com